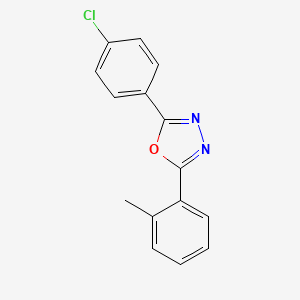
1-(3-chlorophenyl)-4-(3-fluorobenzoyl)piperazine
Overview
Description
1-(3-chlorophenyl)-4-(3-fluorobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-4-(3-fluorobenzoyl)piperazine is not fully understood. However, it has been suggested that it may act as a serotonin receptor agonist, which could explain its antidepressant and anxiolytic effects. Additionally, it has been shown to modulate the activity of dopamine and glutamate receptors, which could explain its potential applications in addiction treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which could explain its antidepressant and anxiolytic effects. Additionally, it has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which could explain its potential applications in stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-chlorophenyl)-4-(3-fluorobenzoyl)piperazine for lab experiments is its high selectivity for certain receptors, which makes it a useful tool for studying the function of these receptors. Additionally, it has been shown to have low toxicity, which makes it a safer alternative to other compounds that are commonly used in lab experiments. However, one of the limitations of this compound is its high cost, which can make it difficult to obtain in large quantities for certain experiments.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-4-(3-fluorobenzoyl)piperazine. One area of interest is its potential applications in the treatment of addiction, specifically for alcohol and cocaine addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other areas, such as stress-related disorders and pain management. Finally, there is a need for the development of more cost-effective synthesis methods for this compound to make it more accessible for lab experiments.
Scientific Research Applications
1-(3-chlorophenyl)-4-(3-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. Moreover, it has been shown to have potential applications in the treatment of addiction, specifically for alcohol and cocaine addiction.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-4-2-6-16(12-14)20-7-9-21(10-8-20)17(22)13-3-1-5-15(19)11-13/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGDONULCUPJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B3461879.png)

![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3461886.png)

![2-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B3461899.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3461915.png)
![N-acetyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3461919.png)
![methyl 3-[(4-chloro-3-nitrobenzoyl)amino]-4-methylbenzoate](/img/structure/B3461921.png)

![dimethyl 2-[(3-fluorobenzoyl)amino]terephthalate](/img/structure/B3461938.png)
![3-(4-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3461945.png)


